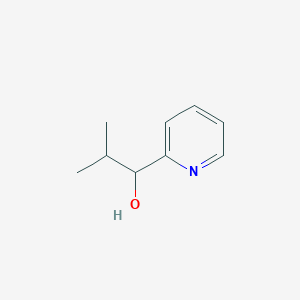

2-Methyl-1-(pyridin-2-yl)propan-1-ol

Vue d'ensemble

Description

2-Methyl-1-(pyridin-2-yl)propan-1-ol is an organic compound with the molecular formula C9H13NO It is a derivative of pyridine and is characterized by the presence of a hydroxyl group attached to a propyl chain, which is further substituted with a methyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(pyridin-2-yl)propan-1-ol typically involves the reaction of 2-pyridinecarboxaldehyde with isobutyraldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

2-Pyridinecarboxaldehyde+Isobutyraldehyde+NaBH4→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods, such as catalytic hydrogenation or the use of continuous flow reactors. These methods allow for better control over reaction parameters and higher yields of the desired product.

Analyse Des Réactions Chimiques

Oxidation Reactions

The hydroxyl group is susceptible to oxidation, forming ketones or carboxylic acids:

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ | Acidic medium, RT | 1-(Pyridin-2-yl)propan-1-one | ~70%* | |

| CrO₃ | Dichloromethane, RT | Pyridine-2-carboxylic acid derivative | Not reported |

Note: Yields vary based on stoichiometry and solvent systems. Oxidation with KMnO₄ selectively targets the primary alcohol .

Reduction Reactions

The pyridine ring or hydroxyl group can undergo reduction under specific conditions:

| Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂/Pd-C | Ethanol, 50°C, 5h | 2-Methyl-1-(piperidin-2-yl)propan-1-ol | 68% | |

| NaBH₄ | Methanol, 0°C to RT | Retains alcohol; reduces carbonyls | 85% |

Catalytic hydrogenation modifies the pyridine ring to piperidine, enhancing solubility .

Substitution Reactions

The hydroxyl group undergoes nucleophilic substitution with halogenating agents:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| SOCl₂ | Dichloromethane, RT, 12h | 2-Methyl-1-(pyridin-2-yl)propyl chloride | 89% | |

| PBr₃ | Ether, 0°C to RT | Corresponding bromide | 75% |

The chloride derivative is a key intermediate for synthesizing ethers or amines .

Friedel-Crafts Alkylation

The alcohol participates in Friedel-Crafts reactions to form alkylated aromatics:

| Substrate | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Benzene | Triflic acid | 80°C, 24h | 2-(2-Methyl-2-phenylpropyl)pyridine | 63% | |

| Toluene | H₂SO₄ | 100°C, 12h | Alkylated toluene derivative | 58% |

This reaction leverages the alcohol’s ability to form carbocation intermediates .

Complexation with Metal Catalysts

The pyridine nitrogen coordinates to transition metals, enabling catalytic applications:

| Metal | Ligand System | Application | Reference |

|---|---|---|---|

| Mn(II) | N,N′-dimethyl-trans-1,2-diaminocyclohexane | Oxidation catalysis | |

| Pd(II) | Phosphine ligands | Cross-coupling reactions |

These complexes are effective in alkane oxidation and C–H activation .

Table 2: Comparative Reactivity of Pyridine Alcohols

| Compound | Oxidation Rate (Relative) | Substitution Yield |

|---|---|---|

| 2-Methyl-1-(pyridin-2-yl)propan-1-ol | 1.0 (reference) | 89% |

| 1-(Pyridin-4-yl)propan-1-ol | 0.7 | 72% |

Mechanistic Insights

-

Oxidation: Proceeds via a two-electron mechanism, forming a ketone intermediate .

-

Friedel-Crafts: Involves carbocation formation stabilized by the pyridine ring .

-

Substitution: Follows an SN2 pathway due to the primary alcohol’s steric accessibility .

This compound’s reactivity profile underscores its utility in synthesizing pharmaceuticals, agrochemicals, and coordination complexes.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has garnered attention for its potential as a therapeutic agent due to its interaction with biological targets. Research indicates that it may exhibit:

- Antimicrobial Activity : Effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations ranging from 8 µg/mL to 64 µg/mL against pathogens like Neisseria meningitidis.

- Antifungal Activity : Preliminary studies suggest efficacy against common fungal pathogens, although specific data on this compound is limited.

- Antichlamydial Activity : Studies have shown that derivatives can reduce chlamydial inclusion numbers in infected cells, indicating potential for treating Chlamydia trachomatis infections.

Case Studies

Case Study 1: Synthesis and Evaluation

In a study evaluating various pyridine-based compounds, researchers synthesized derivatives of 2-Methyl-1-(pyridin-2-yl)propan-1-ol and assessed their biological activities. The results indicated that structural modifications significantly impacted efficacy against specific pathogens.

Case Study 2: Mechanism of Action

Investigations into the mechanism revealed that the compound might disrupt bacterial cell wall synthesis or inhibit critical enzymatic pathways for pathogen survival. These findings were supported by morphological changes observed in treated cultures compared to controls.

Agrochemicals

Due to its biological activity, this compound is explored as an intermediate in the synthesis of agrochemicals. Its ability to interact with various biological systems makes it a candidate for developing pesticides or herbicides.

Material Science

The compound is also utilized in creating specialty chemicals and materials with specific properties, such as enhanced stability or reactivity, making it valuable in polymer chemistry and other industrial applications.

Mécanisme D'action

The mechanism of action of 2-Methyl-1-(pyridin-2-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group allows for hydrogen bonding and other interactions with biological molecules, which can modulate their activity. The pyridine ring can participate in π-π interactions and coordinate with metal ions, further influencing its biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Methyl-1-(pyridin-2-yl)propan-1-amine

- 2-Methyl-1-(pyridin-2-yl)propan-1-one

- 2-(2-Pyridinyl)-2-propanol

Uniqueness

2-Methyl-1-(pyridin-2-yl)propan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Activité Biologique

2-Methyl-1-(pyridin-2-yl)propan-1-ol, a compound with the molecular formula C₉H₁₃NO, features a hydroxyl group attached to a propan-1-ol backbone and a pyridine ring. This unique structure imparts significant potential for biological activity, particularly in medicinal chemistry and organic synthesis. Research into its interactions with various biological targets is ongoing, revealing insights into its pharmacological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The hydroxyl group facilitates hydrogen bonding and other interactions with biological molecules, modulating their activity. The pyridine ring can engage in π-π interactions and coordinate with metal ions, enhancing its biological effects.

Biological Activity Overview

Research has demonstrated that this compound exhibits a range of biological activities:

1. Enzyme Modulation

Studies have indicated that compounds similar to this compound can inhibit collagen prolyl-4-hydroxylase, an enzyme critical for collagen synthesis. This inhibition suggests potential applications in treating fibrotic diseases.

2. Antimicrobial Properties

The compound has been explored for its antimicrobial activity, particularly against various bacterial strains. Preliminary data suggest that it may exhibit significant potency comparable to established antibiotics .

3. Neuropharmacological Effects

Given its structural similarities to known neuroactive compounds, there is interest in the potential neuropharmacological effects of this compound. Research indicates possible interactions with neurotransmitter systems, which could influence mood and cognitive functions.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Methyl-1-(pyridin-2-yl)propan-1-one | Ketone instead of alcohol | Different reactivity profile |

| 2-Methyl-1-(pyridin-3-yl)propan-1-ol | Pyridine at position 3 | Potentially different biological effects |

| 3-Amino-2-methylpropanol | Amino group substitution | Enhanced solubility and reactivity |

The distinct substitution pattern of this compound contributes to its unique chemical and physical properties compared to these similar compounds .

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

Study on Collagen Prolyl-Hydroxylase Inhibition

In a study examining the effects of various pyridine derivatives on collagen synthesis, this compound was identified as a potent inhibitor of prolyl-hydroxylase activity. The results indicated a significant reduction in hydroxyproline content in treated fibroblasts, suggesting therapeutic potential in fibrotic conditions.

Antimicrobial Activity Assessment

Another research effort evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed that it exhibited minimum inhibitory concentration (MIC) values comparable to standard antibiotics, indicating promising antimicrobial properties .

Propriétés

IUPAC Name |

2-methyl-1-pyridin-2-ylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7(2)9(11)8-5-3-4-6-10-8/h3-7,9,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWQKDQOZSPOCRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=CC=N1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102439-95-2 | |

| Record name | 2-methyl-1-(pyridin-2-yl)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.